molecular formula C21H21Cl2N3O3S2 B2540981 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324541-09-5

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2540981
CAS No.: 324541-09-5
M. Wt: 498.44
InChI Key: CGIDGZXRBDKYTR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a bis(2-chloroethyl)sulfamoyl group at the 4-position of the benzamide core and a 4-(4-methylphenyl)-1,3-thiazol-2-yl substituent at the amide nitrogen.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O3S2/c1-15-2-4-16(5-3-15)19-14-30-21(24-19)25-20(27)17-6-8-18(9-7-17)31(28,29)26(12-10-22)13-11-23/h2-9,14H,10-13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIDGZXRBDKYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves multiple steps. The key steps include the formation of the thiazole ring and the subsequent attachment of the bis(2-chloroethyl)sulfamoyl group. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the specific reaction being carried out but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is used in the treatment of certain types of cancer, including chronic lymphocytic leukemia and non-Hodgkin’s lymphoma.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves the formation of cross-links between DNA strands, which inhibits DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include DNA, RNA, and various enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Substitutions on the Sulfamoyl Group

The sulfamoyl group is a critical pharmacophore. Modifications here significantly alter bioactivity:

Compound Name Sulfamoyl Substituents Key Properties Reference
Target Compound Bis(2-chloroethyl) Alkylating agent; potential HDACi/anticancer activity
FNA (N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide) Bis(2-chloroethyl) + para-fluorine Enhanced metabolic stability and selectivity for HDACs compared to NA
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl) Antifungal activity via thioredoxin reductase inhibition
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl) Improved solubility and antifungal potency compared to LMM5

Key Insight : The bis(2-chloroethyl) group in the target compound and FNA confers alkylating properties, enhancing cytotoxicity. In contrast, bulkier substituents (e.g., benzyl, cyclohexyl) in LMM5/LMM11 prioritize antifungal over anticancer activity. Fluorination in FNA improves metabolic stability .

Modifications on the Thiazole Ring

The 1,3-thiazole ring is a common scaffold in bioactive molecules. Substituents here influence target binding:

Compound Name Thiazole Substituents Activity Reference
Target Compound 4-(4-methylphenyl) Likely enhances lipophilicity and membrane penetration
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-methylphenyl) + 2-phenoxybenzamide 129.23% plant growth modulation activity
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide 4-(4-bromophenyl) Increased steric bulk may alter target specificity

Key Insight: The 4-methylphenyl group in the target compound balances lipophilicity and steric effects.

Comparison of Anticancer Activity

Compound Name Mechanism Selectivity/Activity Reference
Target Compound HDAC inhibition (putative) + DNA alkylation Not explicitly reported; structural similarity to NA suggests moderate selectivity
NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) Dual HDAC inhibition + DNA crosslinking Broad-spectrum antitumor activity
FNA Fluorine-enhanced HDAC inhibition Higher selectivity for HDAC isoforms vs. NA
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Unknown (imidazole derivative) High activity against cervical cancer

Key Insight : The target compound lacks fluorine, which in FNA improves HDAC isoform selectivity. Its activity profile may resemble NA but with reduced metabolic stability .

Biological Activity

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound with notable structural similarities to chlorambucil, a well-known chemotherapeutic agent. Its unique combination of functional groups positions it as a candidate for various therapeutic applications, particularly in oncology and antimicrobial therapy. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is C26H23Cl2N3O3S2C_{26}H_{23}Cl_2N_3O_3S^2. The compound features:

  • Sulfamoyl group : Enhances solubility and biological activity.
  • Thiazole ring : Contributes to its interaction with biological targets.
  • Biphenyl moiety : Increases lipophilicity, aiding in membrane permeability.

The primary mechanism of action involves the formation of cross-links between DNA strands, which inhibits DNA replication and transcription. This action is similar to that of nitrogen mustard derivatives used in cancer treatment. Additionally, the compound may interact with specific enzymes and receptors, modulating various biochemical pathways that can lead to apoptosis in cancer cells.

Antitumor Activity

Several studies have highlighted the antitumor properties of 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide:

  • In vitro Studies : Preliminary assays indicate significant cytotoxicity against various cancer cell lines. For instance:
    • HepG2 Cells : Exhibited an IC50 value of approximately 1.30 μM, demonstrating potent antiproliferative effects compared to standard treatments like SAHA (17.25 μM) .
    • Mechanistic Insights : The compound promotes apoptosis and induces G2/M phase arrest in the cell cycle .
  • In vivo Studies : Animal models have shown that this compound effectively inhibits tumor growth, with a tumor growth inhibition (TGI) percentage comparable to established chemotherapeutics .

Antimicrobial Activity

Research suggests potential antimicrobial properties against various pathogens. The compound's structural features may facilitate interactions with microbial enzymes or receptors, leading to inhibition of growth or viability.

Research Findings and Case Studies

A comprehensive review of the literature reveals several key studies focused on the biological activity of this compound:

StudyFocusKey Findings
Antitumor ActivityHigh toxicity against normal tissues; significant cytotoxicity in cancer cell lines.
HDAC InhibitionActs as a potent inhibitor of HDAC3; enhances anticancer activity when combined with other drugs.
Synthesis and Biological ActivityVarious derivatives synthesized; some show improved biological profiles compared to parent compounds.

Q & A

Q. Table 1: Critical Parameters for Synthesis Optimization

ParameterOptimal Range/ApproachImpact on Yield/PurityEvidence ID
SolventDMF or DMSOEnhances coupling
Temperature60–80°CReduces side reactions
CatalystTriethylamine/DMAPAccelerates reaction
Purification MethodColumn chromatography>95% purity

Basic Research Question: What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfamoyl and thiazole groups) .
  • HPLC : Quantifies purity (>98%) and detects impurities using C18 columns and UV detection .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 509.05) .
  • IR spectroscopy : Identifies functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹) .

Basic Research Question: How should initial biological activity screening be designed for this compound?

Methodological Answer:
Prioritize assays aligned with structural motifs:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution for MIC determination against S. aureus and E. coli .
  • Enzyme inhibition : Fluorescence-based assays targeting topoisomerase II or kinases .

Q. Table 2: Recommended Biological Assays

Assay TypeTarget/ModelKey MetricsEvidence ID
MTT cytotoxicityHeLa, MCF-7 cellsIC₅₀ values
AntimicrobialGram+/Gram- bacteriaMIC values
Enzyme inhibitionTopoisomerase II% Inhibition

Advanced Research Question: What strategies are used to investigate the mechanism of action of this compound?

Methodological Answer:
Mechanistic studies integrate in vitro and in silico approaches:

  • Molecular docking : Predict binding to targets like DNA gyrase or tubulin (PDB ID: 1KZN) .
  • Western blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to enzymes .

Advanced Research Question: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:
SAR focuses on modifying substituents:

  • Sulfamoyl group : Replace chloroethyl groups with methoxyethyl to reduce toxicity .
  • Thiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance bioactivity .
  • Benzamide core : Fluorinate the phenyl ring to improve metabolic stability .

Q. Table 3: SAR Insights for Derivative Design

SubstituentModificationObserved EffectEvidence ID
Bis(2-chloroethyl)Replace with methoxyethylReduced cytotoxicity
4-MethylphenylSubstitute with -NO₂Increased antimicrobial
Benzamide positionFluorinationEnhanced stability

Advanced Research Question: How do researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from structural mischaracterization or assay variability. Solutions include:

  • Structural verification : X-ray crystallography or 2D NMR (e.g., HSQC, COSY) .
  • Standardized assays : Replicate studies under identical conditions (e.g., pH, serum content) .
  • Meta-analysis : Compare datasets across studies to identify confounding variables .

Advanced Research Question: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:
Stability protocols include:

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC .
  • Thermal stability : DSC/TGA analysis to determine decomposition temperatures .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products .

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